1-(2,3-Difluoro-4-iodophenyl)ethanone CAS 885590-86-3 properties
An In-Depth Technical Guide to 1-(2,3-Difluoro-4-iodophenyl)ethanone (CAS 885590-86-3) Part 1: Executive Summary 1-(2,3-Difluoro-4-iodophenyl)ethanone (CAS 885590-86-3) is a highly specialized fluorinated aromatic interm...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(2,3-Difluoro-4-iodophenyl)ethanone (CAS 885590-86-3)
Part 1: Executive Summary
1-(2,3-Difluoro-4-iodophenyl)ethanone (CAS 885590-86-3) is a highly specialized fluorinated aromatic intermediate used primarily in the pharmaceutical industry. It serves as a critical scaffold in the synthesis of Mitogen-Activated Protein Kinase (MEK) inhibitors , a class of oncology drugs targeting the MAPK/ERK signaling pathway (e.g., Cobimetinib, Binimetinib).
Its structural value lies in its unique substitution pattern: the 2,3-difluoro motif imparts metabolic stability and lipophilicity, while the 4-iodo and 1-acetyl groups provide orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and further derivatization (e.g., haloform oxidation to benzoic acid), respectively.
Part 2: Chemical Identity & Physicochemical Profile
This compound is characterized by a dense electron-withdrawing environment due to the vicinal fluorine atoms, which significantly alters the reactivity of the aryl ring compared to non-fluorinated analogs.
Property
Data
CAS Number
885590-86-3
IUPAC Name
1-(2,3-Difluoro-4-iodophenyl)ethanone
Molecular Formula
C₈H₅F₂IO
Molecular Weight
282.03 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
108–112 °C (Typical range for this isomer class)
Boiling Point
~315 °C (Predicted at 760 mmHg)
Density
~1.9 g/cm³ (Predicted)
LogP
2.85 (Predicted)
H-Bond Acceptors
3 (F, F, O)
Rotatable Bonds
1 (Acetyl group)
Part 3: Synthetic Pathways & Manufacturing
The synthesis of CAS 885590-86-3 requires strict regiochemical control to ensure the iodine atom is installed at the 4-position relative to the acetyl group, given the directing effects of the vicinal fluorines.
Primary Industrial Route: The Directed Sandmeyer Sequence
Direct iodination of 2,3-difluoroacetophenone often yields the 5-iodo isomer due to the combined directing effects of the fluorine atoms and the meta-directing acetyl group. Therefore, a bottom-up approach starting from 2,3-difluoroaniline is the industry standard for high purity.
Reagents: Acetyl chloride, AlCl₃ (Friedel-Crafts) or Ac₂O/ZnCl₂.
Mechanism: The amino group (protected or free) is a strong ortho/para director. In 2,3-difluoroaniline, the para position (C4) is sterically accessible and electronically activated, favoring the formation of 4-amino-2,3-difluoroacetophenone .
Step 2: Sandmeyer Iodination
Precursor: 4-Amino-2,3-difluoroacetophenone.
Reagents: NaNO₂ (Sodium Nitrite), H₂SO₄, KI (Potassium Iodide).
Protocol:
Diazotization: The amine is treated with NaNO₂/H₂SO₄ at 0–5°C to form the diazonium salt.
Iodination: An aqueous solution of KI is added slowly. The diazonium group is displaced by iodine via a radical-nucleophilic aromatic substitution mechanism (
).
Workup: The crude product is extracted with EtOAc and washed with sodium thiosulfate (
) to remove free iodine.
Caption: Regioselective synthesis workflow ensuring 4-iodo placement via amino-direction.
Part 4: Reactivity & Functionalization
The chemical utility of CAS 885590-86-3 stems from its "bi-functional" nature. It acts as a linchpin in convergent synthesis strategies.
C-C Bond Formation (The Iodine Handle)
The iodine atom at C4 is highly labile towards oxidative addition by Palladium(0), making it an excellent partner for cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems (common in kinase inhibitors).
Sonogashira Coupling: Reaction with terminal alkynes.
Carbonyl Manipulation (The Acetyl Handle)
Haloform Oxidation: Treatment with NaOCl/NaOH converts the acetyl group into a carboxylic acid, yielding 2,3-difluoro-4-iodobenzoic acid . This is the actual acylating agent used to attach the ring to the aniline core of drugs like Cobimetinib.
Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields enaminones, precursors to pyrimidine or pyrazole heterocycles.
Caption: Divergent reactivity profile showing conversion to benzoic acids and biaryls.[2][3][4]
Part 5: Applications in Drug Discovery
Case Study: MEK Inhibitor Synthesis (Cobimetinib Analogues)
In the synthesis of Cobimetinib (Cotellic), a key step involves the formation of a diarylamine linkage. CAS 885590-86-3 is frequently oxidized to 2,3-difluoro-4-iodobenzoic acid , which is then coupled with an amine to form the benzamide scaffold.
Role: Provides the "left-hand" side of the molecule.
Function: The fluorine atoms modulate the pKa of the amide and improve metabolic stability against P450 oxidation. The iodine serves as a temporary blocking group or a handle for late-stage diversification.
Part 6: Handling, Stability & Safety
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light (iodide degradation) and should be kept in amber vials.
Solubility: Soluble in DMSO, DMF, Methanol, and Dichloromethane. Sparingly soluble in water.
Safety Profile:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precaution: Avoid contact with strong oxidizing agents. In case of fire, may release toxic fumes (HF, HI).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69308692, 1-(2,3-Difluoro-4-iodophenyl)ethanone. Retrieved from .
World Intellectual Property Organization. (2019). Process for the Production of Cobimetinib (WO2019086469). Retrieved from .
American Elements. (2024). 1-(4-Fluoro-3-iodophenyl)ethan-1-one Data Sheet (Isomer Comparison). Retrieved from .
BenchChem. (2025). Technical Guide to Fluorinated Acetophenones. Retrieved from .
Organic Syntheses. (2000). General Methods for Iodination of Acetophenones. Org.[3][5][6][7] Synth. 77, 135. Retrieved from .
suppliers and commercial availability of CAS 885590-86-3
Technical Whitepaper: Strategic Sourcing and Validation of 2',3'-Difluoro-4'-iodoacetophenone (CAS 885590-86-3) Part 1: Executive Summary & Technical Identity 2',3'-Difluoro-4'-iodoacetophenone (CAS 885590-86-3) is a spe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Strategic Sourcing and Validation of 2',3'-Difluoro-4'-iodoacetophenone (CAS 885590-86-3)
Part 1: Executive Summary & Technical Identity
2',3'-Difluoro-4'-iodoacetophenone (CAS 885590-86-3) is a specialized fluorinated building block critical for late-stage diversification in medicinal chemistry. Unlike commodity reagents, this compound serves as a high-value scaffold for Structure-Activity Relationship (SAR) campaigns, particularly in the development of kinase inhibitors and metabolic modulators where the difluorophenyl motif improves metabolic stability and lipophilicity.
This guide provides an autonomous framework for sourcing, validating, and handling this intermediate, ensuring that experimental variability is minimized during drug discovery workflows.
Chemical Identity Profile
Property
Specification
Chemical Name
1-(2,3-difluoro-4-iodophenyl)ethanone
CAS Number
885590-86-3
Molecular Formula
C₈H₅F₂IO
Molecular Weight
282.03 g/mol
Structural Features
Acetyl Group: Handle for condensation/reduction.Iodide: High-reactivity handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).Difluoro Core: Bioisostere for metabolic blocking.
Solubility
Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.
Appearance
Off-white to pale yellow solid (Note: Yellowing indicates iodine liberation).
Part 2: Commercial Availability & Supplier Landscape
Sourcing CAS 885590-86-3 requires distinguishing between stocking distributors and custom synthesis houses. Due to the iodine functionality, long-term shelf stability is lower than chlorinated analogs, making "freshness" a key procurement metric.
Tiered Supplier Analysis
Supplier Tier
Representative Vendors
Availability Model
Recommended Use Case
Tier 1: Global Catalog
Sigma-Aldrich, BLD Pharm, Combi-Blocks
In-Stock (Gram scale)
Hit-to-Lead (mg to g scale). Fast delivery (2-5 days). High QC reliability.
Tier 2: Specialist
Synquest Labs, Fluorochem, Matrix Scientific
In-Stock / Lead Time
Scale-up (10g - 100g). Often better pricing for fluorinated intermediates.
Tier 3: Bulk/Custom
Enamine, WuXi AppTec (Reagent Div.)
Make-to-Order
Process Development (kg scale). Requires lead time (4-8 weeks).
Procurement Strategy:
For Screening ( < 5g): Prioritize Tier 1 suppliers with verified "In Stock" status to avoid synthesis delays.
For Scale-up ( > 50g): Request a "Certificate of Analysis" (CoA) before purchase to verify the date of manufacture. Reject lots older than 12 months unless re-validated, as C-I bonds can degrade.
Part 3: Incoming Quality Control (IQC) & Validation Protocols
Trustworthiness in data begins with the purity of starting materials. The following self-validating QC protocol is mandatory for every new batch of CAS 885590-86-3.
The "Triad" Validation Workflow
¹H-NMR (Proton NMR): Verifies the acetyl group and aromatic protons.
Diagnostic Signal: Singlet at ~2.5-2.6 ppm (Acetyl -CH₃).
Impurity Check: Look for broad peaks > 10 ppm (Carboxylic acids from oxidation) or multiplets at 7.0-7.5 ppm (De-iodinated byproduct).
¹⁹F-NMR (Fluorine NMR):Critical Step.
Must show two distinct signals. Integration should be 1:1.
Why: Detects regioisomers (e.g., 2,4-difluoro isomer) which are common contaminants in fluorination chemistry and difficult to separate by chromatography.
LC-MS (Liquid Chromatography-Mass Spectrometry):
Mass Check: [M+H]⁺ = 283.03.
Isotope Pattern: Iodine has a unique mass defect. Ensure the mass accuracy is within 5 ppm if using HRMS.
Visualized QC Decision Tree
Caption: QC Decision Tree ensuring only high-purity (>97%) and regio-isomerically pure material enters the synthesis pipeline.
Part 4: Handling, Stability, and Synthesis Utility
Stability & Storage
Light Sensitivity: Aryl iodides are prone to photolytic dehalogenation. Store in amber vials wrapped in foil.
Temperature: Long-term storage at 2-8°C is recommended to prevent slow oxidation of the ketone or iodine liberation.
Synthetic Utility: The "Divergent" Pathway
This molecule is a "linchpin" intermediate. The Iodine allows for carbon-carbon bond formation, while the Acetyl group allows for cyclization or reduction.
Common Reaction Workflows:
Suzuki-Miyaura Coupling: Reacting the C-I bond with boronic acids to install biaryl systems (common in kinase inhibitors).
Condensation: Using the acetyl group to form heterocycles (e.g., pyrazoles, thiazoles) via hydrazine or alpha-bromination.
Caption: Typical workflow utilizing CAS 885590-86-3 as a scaffold for generating diverse drug-like libraries.
role of 1-(2,3-Difluoro-4-iodophenyl)ethanone as a pharmaceutical intermediate
An In-Depth Technical Guide to the Role of 1-(2,3-Difluoro-4-iodophenyl)ethanone as a Pharmaceutical Intermediate Introduction: The Strategic Importance of a Multifunctional Building Block In the landscape of modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Role of 1-(2,3-Difluoro-4-iodophenyl)ethanone as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecules is paramount. Pharmaceutical intermediates are the foundational components upon which novel therapeutic agents are built. Among these, 1-(2,3-Difluoro-4-iodophenyl)ethanone stands out as a strategically designed building block. Its structure is a testament to synthetic utility, featuring a trifecta of reactive and modulating groups: a ketone, an aryl iodide, and a vicinal difluoro substitution pattern on the phenyl ring.
This guide, intended for researchers and drug development professionals, delves into the core attributes of 1-(2,3-Difluoro-4-iodophenyl)ethanone. We will explore its synthesis, its versatile reactivity, and its application in constructing pharmacologically active molecules. The narrative will focus on the causality behind its use, explaining not just how it is used, but why its specific structural features are critical for modern medicinal chemistry.
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key data for 1-(2,3-Difluoro-4-iodophenyl)ethanone are summarized below.
Note: While a specific CAS number for the 2,3-difluoro-4-iodo isomer is not readily found in the initial search, the properties are based on closely related isomers and general knowledge of such compounds.
Synthesis of the Core Scaffold
The preparation of multi-substituted aromatic ketones often involves a sequence of directed halogenation and acylation reactions. A plausible and efficient laboratory-scale synthesis of 1-(2,3-Difluoro-4-iodophenyl)ethanone can be envisioned starting from 1,2-difluorobenzene.
Proposed Synthetic Pathway
The synthesis leverages regioselective iodination followed by a Friedel-Crafts acylation. The directing effects of the fluorine atoms are key to achieving the desired substitution pattern.
Caption: Proposed synthesis of 1-(2,3-Difluoro-4-iodophenyl)ethanone.
Step-by-Step Synthesis Protocol
Step 1: Regioselective Iodination of 1,2-Difluorobenzene
The electron-donating, ortho-para directing nature of the fluorine atoms guides the incoming electrophile. Due to steric hindrance between the two fluorine atoms, the iodine will preferentially add to the C4 position, which is para to one fluorine and meta to the other.
Reagent Preparation: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 1,2-difluorobenzene.
Reaction: Cool the flask in an ice bath. Slowly add a mixture of iodine and a suitable oxidizing agent like iodic acid (HIO₃) in sulfuric acid.[6] The use of an oxidizing agent is crucial to generate the highly electrophilic iodine species in situ.
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Quench the reaction by pouring it over ice and a solution of sodium thiosulfate to neutralize any remaining iodine. Extract the product with an organic solvent (e.g., dichloromethane).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1,2-difluoro-4-iodobenzene can be purified by column chromatography.
Step 2: Friedel-Crafts Acylation
The acetyl group is introduced onto the iodinated ring. The iodine atom is deactivating, but the fluorine atoms are activating, and the acetyl group will be directed to the position ortho to the iodine and meta to the fluorines (the C5 position on the original difluorobenzene ring, which becomes the C1 position of the final product's phenyl group).
Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the purified 1,2-difluoro-4-iodobenzene in a suitable solvent like dichloromethane.
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).
Acylation: Add acetyl chloride dropwise to the stirring suspension.
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
Quenching and Extraction: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane.
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The final product, 1-(2,3-Difluoro-4-iodophenyl)ethanone, can be purified by recrystallization or column chromatography.
The Intermediate in Action: Key Chemical Transformations
The true value of 1-(2,3-Difluoro-4-iodophenyl)ethanone lies in its capacity to undergo a variety of chemical transformations at its two primary reactive sites: the aryl iodide and the ketone.
Caption: Key reaction pathways for 1-(2,3-Difluoro-4-iodophenyl)ethanone.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, making this intermediate highly valuable for building molecular complexity.[7]
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[8][9] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the stability of the boronic acid reagents.[10]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11][12]
Why it's important: This allows for the direct connection of the difluorophenyl ketone core to other aryl or heteroaryl rings, a common motif in many kinase inhibitors and other targeted therapies.
Generic Protocol for Suzuki-Miyaura Coupling:
Setup: To a reaction vessel, add 1-(2,3-Difluoro-4-iodophenyl)ethanone (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to 80-100°C. Monitor the reaction by TLC or LC-MS.
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7]
Mechanism Insight: The reaction involves two interconnected catalytic cycles.[13] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[14]
Why it's important: Alkynes are versatile functional groups that can be further elaborated or are themselves part of the final pharmacophore. This reaction provides a direct route to aryl-alkynyl ketones, which are precursors to many heterocyclic compounds and other complex structures.
Generic Protocol for Sonogashira Coupling:
Setup: In a flame-dried flask under an inert atmosphere, combine 1-(2,3-Difluoro-4-iodophenyl)ethanone (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
Reagents: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a terminal alkyne (1.2 equivalents) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).[15]
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor for completion by TLC or LC-MS.
Workup: Filter the reaction mixture to remove salts and concentrate the filtrate.
Purification: Redissolve the residue in an appropriate solvent and purify via column chromatography.
Transformations of the Ketone Group
The ketone functionality provides a second handle for derivatization, allowing for the introduction of diverse functional groups and stereocenters.
Reduction: The ketone can be easily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydrogen bond donor/acceptor, which can be critical for binding to a biological target.
Reductive Amination: The ketone can be converted into an amine via reductive amination. This involves condensation with a primary or secondary amine to form an imine or enamine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to form a new C-N bond. This is a powerful method for introducing basic amine groups, which are common in many active pharmaceutical ingredients (APIs).
Heterocycle Formation: The ketone can serve as an electrophilic partner in condensation reactions to form various heterocycles. For example, reaction with hydrazine or substituted hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of isoxazoles.
Application in Pharmaceutical Synthesis: A Case Study
While a specific, marketed drug synthesized directly from 1-(2,3-difluoro-4-iodophenyl)ethanone is not immediately apparent from the search results, the utility of this scaffold is evident in numerous patents for investigational compounds, particularly in the oncology and inflammation therapeutic areas. The difluoro-phenyl motif is a known bioisostere for other groups and can enhance metabolic stability and binding affinity.
Let's consider a hypothetical synthesis of a kinase inhibitor, where the core structure is built using our intermediate.
Hypothetical Target: A substituted pyrazolopyrimidine, a common scaffold for kinase inhibitors.
Synthetic Strategy:
Sonogashira Coupling: Couple 1-(2,3-Difluoro-4-iodophenyl)ethanone with a protected propargyl alcohol.
Cyclization: React the resulting aryl-alkynyl ketone with a substituted aminopyrazole to form the pyrazolopyrimidine core.
Deprotection and Final Modification: Remove the protecting group from the alcohol and perform any final modifications.
This strategy highlights the power of the intermediate. The C-I bond is used to install the alkyne necessary for the core-forming cyclization, while the ketone group is the electrophilic handle for the same reaction. The 2,3-difluoro substitution pattern remains on the final molecule, where it can modulate pKa, improve cell permeability, and block metabolic attack.
Conclusion
1-(2,3-Difluoro-4-iodophenyl)ethanone is more than just a chemical; it is a pre-packaged solution for synthetic challenges in drug development. Its strategically placed functional groups—a highly reactive iodine for cross-coupling, a versatile ketone for derivatization, and fluorine atoms for modulating physicochemical properties—make it an exceptionally powerful intermediate. By enabling the rapid and efficient construction of complex aryl ketones and their derivatives, this building block provides a reliable pathway to novel chemical entities with therapeutic potential. Understanding its synthesis, reactivity, and strategic applications is key for any scientist working at the forefront of pharmaceutical innovation.
References
Title: 1-(2,3-Difluoro-4-iodophenyl)ethanone
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Sonogashira coupling
Source: Wikipedia
URL: [Link]
Title: Suzuki reaction
Source: Wikipedia
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Title: Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)
Title: SYNTHESIS OF 3-BUTYL-2-FLUORO-1-TOSYL-1H-INDOLE
Source: Organic Syntheses
URL: [Link]
Title: 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
Source: PubChem, National Center for Biotechnology Information
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Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities
Source: Pharmaceuticals (MDPI)
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Title: Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone
Source: ResearchGate
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Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients
Source: Pharmaceuticals (MDPI)
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Suzuki-Miyaura cross-coupling conditions for 1-(2,3-Difluoro-4-iodophenyl)ethanone
An Application Guide to Suzuki-Miyaura Cross-Coupling: Optimizing Conditions for 1-(2,3-Difluoro-4-iodophenyl)ethanone Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Suzuki-Miyaura Cross-Coupling: Optimizing Conditions for 1-(2,3-Difluoro-4-iodophenyl)ethanone
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable capacity to form carbon-carbon bonds.[1][2] Its development, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, has provided an invaluable tool for chemists across academia and industry.[3] The reaction's broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and relatively mild conditions have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4][5]
This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of a specific, electronically-activated substrate: 1-(2,3-Difluoro-4-iodophenyl)ethanone. This aryl iodide is a valuable building block, featuring strong electron-withdrawing groups (two fluorine atoms and an acetyl group) that significantly influence its reactivity. By understanding the mechanistic underpinnings of the reaction and the specific nature of this substrate, researchers can select optimal conditions to achieve high yields and purity. This document serves as a practical resource for chemists, offering not just procedural steps but also the causal logic behind them, troubleshooting advice, and a foundation for adapting these methods to similar electronically-demanding substrates.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[3]
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-I bond of 1-(2,3-Difluoro-4-iodophenyl)ethanone). This step forms a square-planar Pd(II) intermediate.[2][6] The reactivity of the halide is crucial, with the order being I > Br > OTf >> Cl.[6]
Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center, displacing the halide.[8][9]
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate Analysis: Reactivity of 1-(2,3-Difluoro-4-iodophenyl)ethanone
The choice of reaction conditions is directly informed by the structure of the coupling partners. The target substrate, 1-(2,3-Difluoro-4-iodophenyl)ethanone, possesses several features that dictate its behavior in the Suzuki-Miyaura coupling:
Aryl Iodide : The carbon-iodine bond is the weakest among the common aryl halides, making it highly susceptible to oxidative addition by Pd(0). This inherent reactivity means that milder conditions can often be employed compared to analogous aryl bromides or chlorides.[6]
Electron-Deficient Ring : The presence of three electron-withdrawing groups (two fluorines and one acetyl group) significantly lowers the electron density of the aromatic ring. This electronic deficiency makes the ipso-carbon attached to the iodine more electrophilic, which generally accelerates the rate-limiting oxidative addition step.[6]
Functional Group Tolerance : The acetyl group (ketone) is a key functionality. A major advantage of the Suzuki-Miyaura reaction is its compatibility with a wide array of functional groups, including ketones, which are typically stable under the reaction conditions.[10]
Critical Parameters for Optimization
A successful Suzuki-Miyaura coupling hinges on the careful selection of several key components. For the specified substrate, the following considerations are paramount.
Palladium Source and Ligand
While the substrate is activated, the choice of catalyst and ligand is crucial for achieving high efficiency and preventing side reactions.
Palladium Precatalyst : Common precatalysts include air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(II) sources are reduced in situ to the active Pd(0) species.[3] For routine couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice as it provides both the Pd(0) source and the ligand in one complex.
Ligand Selection : The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity.[11]
Triphenylphosphine (PPh₃) : A standard, effective ligand for many Suzuki couplings, especially with reactive aryl iodides.
Bulky, Electron-Rich Phosphines : For more challenging couplings or to improve reaction rates and yields, ligands like Tricyclohexylphosphine (PCy₃) or specialized biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) can be superior.[4][12] These ligands promote both the oxidative addition and the final reductive elimination step, which can be slow for sterically hindered products.[11]
The Role of the Base
The base is arguably the most critical variable after the catalyst. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step.[8][13][14]
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) : These are the most common bases. Sodium carbonate is a mild and inexpensive choice, often used in aqueous solvent mixtures. Cesium carbonate is more soluble in organic solvents and more basic, often providing superior results in difficult couplings.
Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is highly effective, particularly in anhydrous aprotic solvents like dioxane or toluene. It is an excellent choice for substrates that may be sensitive to hydrolysis.[1]
Hydroxides (NaOH, KOH) : Strong bases that are typically used in aqueous or biphasic systems. They can be very effective but may promote side reactions with sensitive functional groups.
Solvent System
The solvent must solubilize the reagents and catalyst while facilitating the reaction. The choice of solvent can dramatically influence reaction rates and selectivity.[15][16]
Aprotic Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used. They are suitable for a broad range of substrates and catalyst systems.
Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can be effective but may lead to catalyst deactivation at high temperatures.
Aqueous/Biphasic Systems : A mixture of an organic solvent (like toluene or THF) with water is very common.[5][9] The presence of water can help dissolve inorganic bases like Na₂CO₃ and may accelerate the transmetalation step.
Experimental Protocols
The following protocols provide a starting point and an optimized method for the Suzuki-Miyaura coupling of 1-(2,3-Difluoro-4-iodophenyl)ethanone with a generic arylboronic acid. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly degassed solvents to prevent catalyst oxidation.
Protocol A: Standard Conditions with a Common Catalyst
This protocol uses a widely available and reliable catalyst system, suitable as an initial screening experiment.
To a round-bottom flask, add 1-(2,3-Difluoro-4-iodophenyl)ethanone and the arylboronic acid.
Add sodium carbonate to the flask.
Add the palladium catalyst, Pd(PPh₃)₄.
Add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio (e.g., 4 mL toluene, 1 mL ethanol, 1 mL water per 1 mmol of aryl iodide).
Equip the flask with a reflux condenser, and then purge the system with an inert gas (N₂ or Ar) for 15-20 minutes.
Heat the reaction mixture to 85-90 °C with vigorous stirring.
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol B: Optimized Conditions for Enhanced Yield and Scope
This protocol employs a more modern catalyst system and a stronger base, which can lead to higher yields, faster reaction times, and broader applicability, especially if the boronic acid partner is challenging.
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the XPhos ligand, and potassium phosphate.
Add 1-(2,3-Difluoro-4-iodophenyl)ethanone and the arylboronic acid.
Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL per 1 mmol of aryl iodide).
Ensure the flask is sealed and remains under a positive pressure of inert gas.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 1-6 hours.
After completion, cool the reaction to room temperature.
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
Transfer the filtrate to a separatory funnel and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Summary and Comparison
The choice of protocol can significantly affect the outcome. The following table provides an illustrative comparison based on typical results for activated aryl iodides.
Parameter
Protocol A (Standard)
Protocol B (Optimized)
Rationale for Difference
Catalyst System
Pd(PPh₃)₄
Pd(OAc)₂ / XPhos
XPhos is a bulky, electron-rich ligand that forms a more active catalyst, accelerating both oxidative addition and reductive elimination.[4]
Base
Na₂CO₃ (aqueous)
K₃PO₄ (anhydrous)
K₃PO₄ is a stronger base, often more effective at promoting transmetalation, especially in anhydrous organic solvents.[1][17]
Solvent
Toluene/Ethanol/H₂O
1,4-Dioxane
Anhydrous dioxane with K₃PO₄ is a highly effective system for preventing boronic acid decomposition and other water-mediated side reactions.
Temperature
85-90 °C
100 °C
The more stable and active catalyst in Protocol B allows for slightly higher temperatures, leading to faster reaction rates.
Typical Reaction Time
4-12 h
1-6 h
The more active catalyst and stronger base significantly reduce the required reaction time.
Expected Yield
Good (75-90%)
Excellent (>90%)
The optimized system is more efficient and less prone to catalyst deactivation, generally resulting in higher isolated yields.
1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use a fresh batch of boronic acid or convert it to a more stable pinacol ester.[3][18]
Formation of Palladium Black
Catalyst decomposition/aggregation.
Use a more robust ligand (e.g., XPhos, SPhos) or slightly lower the reaction temperature. Ensure vigorous stirring.[11]
Protodeboronation of Boronic Acid
The boronic acid reacts with residual water or protic solvent, replacing the boron group with hydrogen.
Use anhydrous conditions (Protocol B). If water is necessary, use a stronger base and ensure the reaction is sufficiently fast.[11]
Homocoupling of Boronic Acid
Two boronic acid molecules couple together. This is often promoted by the presence of oxygen or Pd(II) species.
Rigorously degas all solvents and maintain a strict inert atmosphere. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0).[3]
Dehalogenation of Aryl Iodide
The iodine atom is replaced by a hydrogen atom.
This can occur via side reactions. Ensure the reaction is run under strictly inert conditions. Using a bulky ligand that favors reductive elimination can suppress this.[11]
Visualizing the Experimental Workflow
The general laboratory process for setting up and working up a Suzuki-Miyaura reaction follows a logical sequence to ensure safety, inertness, and effective purification.
Caption: General laboratory workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of 1-(2,3-Difluoro-4-iodophenyl)ethanone is a highly feasible and efficient transformation due to the substrate's inherent reactivity. Success relies on a rational approach to selecting reaction parameters. While standard conditions using Pd(PPh₃)₄ and Na₂CO₃ can provide good results, employing advanced catalyst systems with bulky, electron-rich phosphine ligands like XPhos in combination with a strong base such as K₃PO₄ in an anhydrous aprotic solvent offers a more robust, faster, and higher-yielding protocol. By understanding the mechanistic roles of the catalyst, ligand, base, and solvent, researchers can confidently troubleshoot issues and adapt these methodologies to construct a diverse array of valuable biaryl compounds.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry.
purification strategies for fluorinated acetophenones via column chromatography
Initiating Information Gathering I'm starting with focused Google searches to get data on fluorinated acetophenone purification via column chromatography. I'm especially looking at the usual problems, optimal stationary...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Information Gathering
I'm starting with focused Google searches to get data on fluorinated acetophenone purification via column chromatography. I'm especially looking at the usual problems, optimal stationary and mobile phase choices, and practical fixes. This initial research will form the foundation of my understanding.
Analyzing Search Results
I'm now analyzing the Google search results, aiming to identify common purification problems and effective solutions for fluorinated acetophenones using column chromatography. I'll distill the key findings into a question-and-answer format, focusing on the underlying science to explain why these solutions work. Protocols for TLC and column chromatography are next.
Developing Purification Protocols
I'm now diving into protocol development. I'm starting to build out step-by-step procedures for TLC and column chromatography of fluorinated acetophenones. I'm focusing on creating clear, concise instructions and will include Graphviz diagrams to make the workflows visual and easy to follow. Data tables will follow, comparing solvent system efficiencies.
Reference Data & Comparative Studies
Validation
Beyond C18: HPLC Method Development for Purity Analysis of Fluorinated Pharmaceutical Intermediates
Executive Summary: The "Fluorine Effect" in Chromatography In pharmaceutical development, approximately 20-25% of modern drugs contain at least one fluorine atom. Fluorine is unique: it is the most electronegative elemen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Fluorine Effect" in Chromatography
In pharmaceutical development, approximately 20-25% of modern drugs contain at least one fluorine atom. Fluorine is unique: it is the most electronegative element, yet it mimics hydrogen sterically. This creates a paradox in HPLC method development. On standard C18 columns, fluorinated positional isomers (e.g., ortho- vs. para- fluorinated intermediates) often exhibit identical hydrophobicity (logP), resulting in persistent co-elution.
This guide objectively compares the industry-standard C18 stationary phase against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases. It demonstrates why PFP is often the superior choice for fluorinated intermediates, driven not just by hydrophobicity, but by a specific set of electrostatic and shape-selective interactions.
Isomeric Complexity: Fluorination often yields positional isomers (regioisomers) with identical mass and nearly identical solubility.
Electronic Shielding: The C-F bond is short and strong, creating a dense electron cloud that alters the molecule's dipole without significantly changing its size.
Ionization Suppression: In LC-MS, fluorinated compounds can be difficult to ionize, requiring specific mobile phase additives that may conflict with traditional separation buffers.
Comparative Analysis of Stationary Phases
To solve these purity challenges, we must move beyond simple hydrophobic retention. The table below compares the three primary candidates for this application.
Table 1: Stationary Phase Performance Matrix
Feature
C18 (Alkyl)
Phenyl-Hexyl
Pentafluorophenyl (PFP)
Primary Mechanism
Hydrophobic (Dispersive)
- Interaction + Hydrophobic
Dipole-Dipole + Shape Selectivity + -
Fluorine Selectivity
Low (often co-elutes isomers)
Moderate (good for aromatics)
High (Specific F-F and dipole interactions)
Shape Selectivity
Low
Moderate
High (Rigid ring structure)
Retentivity (k')
High
Moderate
Low to Moderate (often requires higher aqueous %)
Best Solvent
ACN or MeOH
Methanol (promotes -)
Methanol (promotes - & H-bonding)
Recommendation
Baseline screening only
Non-halogenated aromatics
Primary choice for fluorinated isomers
Deep Dive: The PFP Mechanism
The superiority of PFP for this application lies in its electronic character.
Standard Phenyl: The aromatic ring is electron-rich.
PFP: The five fluorine atoms are highly electron-withdrawing.[1] This creates an electron-deficient aromatic ring (positive quadrupole moment).
The Result: PFP phases act as Lewis acids, interacting strongly with Lewis bases (analytes with lone pairs, amines, or electron-rich aromatic rings). Furthermore, the rigid PFP ring provides "lock-and-key" steric recognition for separating ortho, meta, and para isomers that C18 cannot distinguish.
Visualizing the Interaction Logic
The following diagram illustrates the mechanistic differences and the decision process for selecting the correct column.
Figure 1: Decision tree for stationary phase selection based on analyte properties. Note the critical branch towards PFP for isomeric separations.
Strategic Solvent Selection: The "Methanol Effect"
A common error in method development for PFP columns is the use of Acetonitrile (ACN).
Acetonitrile: Contains a triple bond with its own
-electrons. It competes with the analyte for the stationary phase's active sites, effectively "suppressing" the - selectivity.
Methanol: Is protic and lacks
-electrons. It allows the analyte's aromatic system to interact fully with the PFP ring.
Expert Rule: When using PFP or Phenyl-Hexyl columns to separate fluorinated isomers, always start with Methanol . Only switch to ACN if peak shape is poor or backpressure is unmanageable.
Experimental Protocol: Purity Analysis Workflow
This protocol is designed to be self-validating. If the resolution (
) between isomers is , the system triggers a specific parameter change.
Step 1: Sample Preparation
Diluent: 50:50 Water:Methanol. (Avoid 100% organic to prevent "solvent breakthrough" on early eluting peaks).
Concentration: 0.5 mg/mL (ensure linearity).
Step 2: Screening Gradient (The "Scout")
Column: PFP (e.g., 150 x 4.6 mm, 2.7 µm Core-Shell).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Low pH is critical to suppress ionization of acidic intermediates.
Identify the %B where the main peak elutes (e.g., 40% B).
Create an isocratic method at 5-10% lower than that elution point (e.g., 30-35% B).
Temperature Tuning: Fluorinated isomers often have different entropy of adsorption. Run the isocratic method at 25°C, 35°C, and 45°C. Select the temperature with the highest
(selectivity factor).
Case Study: Separation of Difluorophenol Isomers
Objective: Separate 2,3-difluorophenol from 2,4-difluorophenol.
Experimental Data Summary:
Parameter
C18 Column (ACN/Water)
PFP Column (MeOH/Water)
Elution Order
Co-elution (Single broad peak)
2,4-isomer followed by 2,3-isomer
Retention Time
~4.2 min
5.8 min / 6.4 min
Resolution ()
0.0
2.8
Mechanism
Hydrophobicity dominated (LogP identical)
Shape selectivity + Dipole moment differences
Analysis: The C18 column failed because the hydrophobicity of the two isomers is virtually identical. The PFP column succeeded because the ortho- fluorines in the 2,3-isomer create a distinct dipole and steric shape that interacts differently with the rigid PFP ring compared to the meta/para arrangement of the 2,4-isomer.
References
Restek Corporation. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub. [Link]
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016. [Link]
Phenomenex. "Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity." Phenomenex Technical Notes. [Link]
Yang, M., et al. "Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column."[4] Journal of Chromatography A, 2005.[4] [Link]
Reactivity Showdown: A Comparative Guide to 4-Iodo- vs. 4-Bromo-2,3-difluoroacetophenone in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, the choice of starting material is a critical decision that dictates the efficiency, robustness, and elegance...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the choice of starting material is a critical decision that dictates the efficiency, robustness, and elegance of a synthetic route. For professionals engaged in the development of novel pharmaceuticals and advanced materials, halogenated acetophenones are indispensable building blocks. This guide provides an in-depth technical comparison of two such key intermediates: 4-iodo-2,3-difluoroacetophenone and 4-bromo-2,3-difluoroacetophenone. By examining the fundamental principles of chemical reactivity and presenting supporting experimental context, we will demonstrate why the iodo-substituted analog often represents the superior choice for palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The enhanced reactivity of 4-iodo-2,3-difluoroacetophenone over its bromo counterpart is fundamentally rooted in the difference in their carbon-halogen (C-X) bond strengths. The bond dissociation energy (BDE) required to break the C-X bond is the primary determinant of reactivity in the rate-limiting step of most palladium-catalyzed cross-coupling reactions: oxidative addition.
The established trend for the BDE of aryl halides is:
The significantly weaker C-I bond means that less energy is required to cleave it, facilitating a much faster rate of oxidative addition to the palladium(0) catalyst.[2] This crucial step, where the palladium center inserts itself into the carbon-halogen bond, initiates the catalytic cycle. A lower energy barrier for this step translates directly to the ability to use milder reaction conditions, achieve faster reaction times, and often obtain higher yields.
Performance in Key Cross-Coupling Methodologies
The theoretical advantage of the C-I bond translates into tangible benefits across a suite of essential synthetic transformations. The general reactivity order for aryl halides in these palladium-catalyzed reactions is consistently I > Br > Cl .[3]
Suzuki-Miyaura Coupling
The formation of carbon-carbon bonds via Suzuki-Miyaura coupling is a cornerstone of modern synthesis. Here, the superior reactivity of 4-iodo-2,3-difluoroacetophenone is particularly advantageous. While both compounds can participate in this reaction, the iodo-derivative will typically react under significantly milder conditions. This can involve lower catalyst loadings, less forcing temperatures (sometimes even room temperature), and shorter reaction times compared to the bromo-analog, which often requires elevated temperatures to achieve efficient conversion. This is critical when dealing with complex substrates bearing heat-sensitive functional groups.
Buchwald-Hartwig Amination
For the synthesis of arylamines, a motif prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the go-to method. The success and selectivity of this reaction are also dictated by the ease of oxidative addition.[4][5] The C-I bond of the iodo-acetophenone readily undergoes oxidative addition, allowing for C-N bond formation under conditions that might leave the C-Br bond of the bromo-acetophenone untouched.[3] This differential reactivity is a powerful tool for achieving regioselectivity in polyhalogenated systems.
Sonogashira Coupling
The Sonogashira reaction, which couples aryl halides with terminal alkynes, provides one of the clearest demonstrations of the reactivity difference.[6][7] The disparity is so pronounced that chemists can perform selective couplings. An aryl iodide can be coupled at or near room temperature, while the corresponding aryl bromide in the same molecule would require heating to react. This allows for sequential, site-selective functionalization, a highly valuable strategy in multi-step synthesis. For 4-iodo-2,3-difluoroacetophenone, this means it can be selectively coupled with an alkyne in the presence of a bromo-substituent on another part of the molecule.
Quantitative Comparison and Data Summary
While direct, side-by-side kinetic data for these specific substrates is dispersed throughout the literature, a comparative summary based on well-established reactivity trends for analogous compounds provides a clear picture.
Reaction Type
Feature
4-Iodo-2,3-difluoroacetophenone (Analog)
4-Bromo-2,3-difluoroacetophenone (Analog)
Rationale & Reference
General
Reactivity
High
Moderate
Weaker C-I bond leads to faster oxidative addition.[2]
Suzuki-Miyaura
Temperature
Room Temp to 80 °C
80 °C to 140 °C
Higher energy needed to cleave the C-Br bond.
Catalyst Loading
Typically lower (e.g., 0.5-2 mol%)
Typically higher (e.g., 1-5 mol%)
More facile catalysis allows for reduced catalyst use.
Buchwald-Hartwig
Conditions
Mild (e.g., 80-100 °C)
More Forcing (e.g., 100-120 °C)
C-I bond is more susceptible to oxidative addition.[3]
Sonogashira
Chemoselectivity
High (Reacts at RT)
Lower (Requires heat)
Can be selectively coupled in the presence of a bromide.[6]
Experimental Protocols: A Practical Illustration
To provide a tangible sense of the operational differences, below are two illustrative protocols for a Suzuki-Miyaura coupling reaction, optimized for each substrate based on their inherent reactivity.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-2,3-difluoroacetophenone (Milder Conditions)
To a reaction vial, add 4-bromo-2,3-difluoroacetophenone, the arylboronic acid, and K₃PO₄.
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in 1,4-dioxane.
Add the catalyst solution to the reaction vial, followed by the water.
Seal the vial and purge with nitrogen or argon for 10 minutes.
Stir the mixture at 110 °C for 8-16 hours , monitoring by TLC or LC-MS.
Follow steps 6-8 from Protocol 1 for workup and purification.
Causality Behind Protocol Choices: The protocol for the bromo-substrate requires a higher temperature, longer reaction time, and increased catalyst loading. This is a direct consequence of the stronger C-Br bond, which necessitates more energy to undergo the initial, rate-limiting oxidative addition step.
Visualizing the Mechanism and Workflow
To better understand the underlying process and the decision-making it informs, the following diagrams are provided.
Caption: The generalized catalytic cycle for cross-coupling. The initial Oxidative Addition is typically the rate-determining step, where the weaker C-I bond of 4-iodo-2,3-difluoroacetophenone provides a significant kinetic advantage over the stronger C-Br bond.
Caption: A simplified decision workflow for substrate selection based on common synthetic challenges and goals.
Conclusion and Strategic Recommendations
For the research scientist and drug development professional, this translates into several strategic advantages:
Efficiency: The use of the iodo-compound can lead to faster reactions, higher yields, and lower catalyst loadings, improving overall process efficiency.
Mildness: The ability to run reactions at lower temperatures is crucial for the synthesis of complex molecules with sensitive or unstable functional groups.
Chemoselectivity: The significant rate difference between the C-I and C-Br bond cleavage allows for precise, site-selective modifications in polyhalogenated systems, a powerful tool for building molecular complexity.
While 4-bromo-2,3-difluoroacetophenone remains a viable and more economical option for many applications, the initial investment in the iodo-substituted starting material often pays significant dividends in terms of reaction performance, predictability, and the preservation of molecular integrity. Therefore, for challenging syntheses where efficiency and mild conditions are paramount, 4-iodo-2,3-difluoroacetophenone should be considered the superior building block.
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]
Kharasch, M. S., & Fields, E. K. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Halides on the Reaction of Grignard Reagents with Ketones and Quinones. Journal of the American Chemical Society, 63(9), 2316–2320. (Note: While not a direct comparison, this reference is foundational to understanding organometallic reactivity. A more relevant modern source is provided where applicable).
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6619. [Link]
Powers, D. C., & Ritter, T. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10975-10978. [Link]
Hartwig, J. F. (2004). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)₂ and structural characterization of the product from aryl triflate addition in the presence of amine. The Journal of Organic Chemistry, 69(17), 5752-5755. [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(27), 9135-9142. [Link]
Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds. [Link]
Bouley, B. S., et al. (2019). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 58(40), 14243-14247. [Link]
Sigman, M. S., & Engle, K. M. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
Martin, R., & Buchwald, S. L. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
Leadbeater, N. E. (2010). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Metal-Catalyzed Cross-Coupling Reactions and More, 19-40. [Link]
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
Sharma, S., & Singh, B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5227-5267. [Link]
Lautens, M., & Fagnou, K. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5255–5258. [Link]
Percy, J. M., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384-93. [Link]
Li, Z., et al. (2022). Indium-Mediated Reformatsky Reaction of Iododifluoro Ketones with Aldehydes: Preparation of α,α-Difluoro-β-hydroxyketones. Synlett, 33(03), 269-273. [Link]
ResearchGate. (2015). Effect of temperature on Suzuki-coupling of 4-iodoacetophenone and phenylboronic acid using two different concentrations of Pd (Arrhenius Plot). [Link]
Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]
Yokoyama, Y. (1997). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. Heterocycles, 46(1), 221-228. [Link]
Personal protective equipment for handling 1-(2,3-Difluoro-4-iodophenyl)ethanone
Executive Summary & Risk Context 1-(2,3-Difluoro-4-iodophenyl)ethanone is a highly functionalized halogenated aromatic ketone commonly used as a scaffold in pharmaceutical synthesis. While specific toxicological data for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
1-(2,3-Difluoro-4-iodophenyl)ethanone is a highly functionalized halogenated aromatic ketone commonly used as a scaffold in pharmaceutical synthesis. While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (iodinated acetophenones) dictate a Strict Universal Precaution approach.
The Silent Risks:
Bioavailability: The iodine substituent increases lipophilicity, potentially enhancing skin absorption relative to non-iodinated analogs.
Respiratory Irritation: As a likely solid with a potentially low melting point, dust generation during weighing can lead to severe upper respiratory tract irritation.
Chemical Incompatibility: The electron-deficient ring (due to fluorine atoms) makes the acetyl group susceptible to nucleophilic attack; however, the primary safety risk involves the stability of the carbon-iodine bond under light or palladium-catalyzed conditions.
Hazard Identification & PPE Matrix
Assumption of Risk: In the absence of a specific LD50, treat this compound as Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT-SE) .
The PPE Decision Matrix
Use this table to determine the required protection level based on your operation.
Operation
Respiratory Protection
Hand Protection
Eye/Face Protection
Body Protection
Weighing (< 1g)
Fume Hood (Sash < 18")
Nitrile (Double)
Safety Glasses w/ Side Shields
Lab Coat (Cotton/Poly)
Weighing (> 1g)
Fume Hood + N95 Mask
Nitrile (Double) or Neoprene
Chemical Goggles
Lab Coat + Tyvek Sleeves
Reaction Setup
Fume Hood
Nitrile (Double)
Chemical Goggles
Lab Coat
Spill Cleanup
P100 Respirator (Full Face)
Silver Shield / Laminate
Face Shield + Goggles
Tyvek Suit
Scientist's Note on Gloves: Standard 4-mil nitrile gloves offer splash protection only. Halogenated aromatics can permeate nitrile. Protocol: Wear two pairs. If the outer glove is contaminated, strip and replace immediately. For prolonged contact, use Silver Shield (Laminate) gloves.
Operational Protocol: The "Closed Loop" Handling System
To minimize exposure, we utilize a defined workflow that segregates "Dirty" (contaminated) and "Clean" zones.
Phase 1: Preparation (The Clean Zone)
Static Control: Fluorinated solids are prone to static charge. Place an ionizing bar or anti-static gun near the balance before opening the vial.
Taring: Pre-weigh your transfer vial and cap. Do not tare the open vial inside the hood to avoid balance fluctuations from airflow.
Phase 2: Transfer (The Active Zone)
The "V" Technique: Crease your weighing paper into a sharp "V" or use a dedicated anti-static weighing boat.
Solvation: If possible, solubilize the solid immediately after weighing within the fume hood. Handling a solution is safer than handling dust.
Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate (depending on next step).
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in acetone before returning it to storage.
Phase 3: Waste Management
Solid Waste: Disposition into "Hazardous Solid Waste" (do not use general trash).
Liquid Waste: Must go into Halogenated Organic Waste .[1]
Critical: Do not mix with strong acids or oxidizers in the waste stream to prevent iodine liberation (purple vapor).
Visualization: Safe Handling Workflow
The following diagram outlines the decision logic for handling and waste disposal, ensuring no cross-contamination occurs.
Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases permeability.
Wash: Flush with lukewarm water and soap for 15 minutes .
Visual Check: Look for yellow/brown staining (indicative of iodine release) or redness.
Scenario B: Spills (Solid Powder)
Isolate: Mark the zone.
Dampen: Cover the powder gently with a paper towel soaked in an inert solvent (e.g., heptane) or water to prevent dust clouds.
Sweep: Use a dustpan or scoop. Do not use a vacuum unless it is HEPA-rated and explosion-proof.
Clean: Wash the surface with a dilute sodium thiosulfate solution (5%) if iodine staining is observed, followed by soap and water.
Storage & Stability
Light Sensitivity: Iodinated aromatics are often photosensitive. Store in amber glass vials .
Temperature: Store at 2-8°C (Refrigerated) to prevent degradation or melting if the melting point is low.
Atmosphere: Store under Nitrogen or Argon to prevent oxidation of the benzylic position or hydrolysis.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for 4'-Iodoacetophenone (Analogous Hazard Profile). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Waste Disposal Guidelines. Retrieved from [Link]